Zinc

Catalog No.
S569726
CAS No.
7440-66-6
M.F
Zn
M. Wt
65.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc

CAS Number

7440-66-6

Product Name

Zinc

IUPAC Name

zinc

Molecular Formula

Zn

Molecular Weight

65.4 g/mol

InChI

InChI=1S/Zn

InChI Key

HCHKCACWOHOZIP-UHFFFAOYSA-N

SMILES

[Zn]

Solubility

Soluble in acids and alkalies; insoluble in water
Solubility in water: reaction

Synonyms

004F2/68; 3-13L; 4P32; AN 200; AN 325; Amino-Zn; Amiplus Zn; Asarco L 15; Bioplex Zinco; Blue Powder; C.I. Pigment Black 16; Ecka 4; F 1000; F 1000 (metal); F 1500T; F 2000; F 2000 (metal); F 500; F 500 (metal); GTT; GTT (metal); HZH; Ipaligo zinc; K

Canonical SMILES

[Zn]
  • Enzyme Activity: Zinc acts as a cofactor for over 300 enzymes, impacting various cellular functions, including protein synthesis, DNA replication, and carbohydrate metabolism .
  • Gene Expression: Zinc finger proteins, containing zinc-binding domains, regulate gene expression by binding to DNA and influencing transcription .
  • Immune Function: Zinc is crucial for immune system development and function by supporting the activity of immune cells and promoting antibody production .

Zinc in Wound Healing and Tissue Repair

Zinc plays a vital role in wound healing and tissue repair by:

  • Stimulating collagen synthesis: Zinc is essential for the production of collagen, a crucial protein for building and supporting tissues .
  • Promoting cell growth and division: Zinc is necessary for cell proliferation and differentiation, processes vital for tissue repair .
  • Supporting antioxidant activity: Zinc helps protect cells from oxidative damage by free radicals, thereby promoting healing .

Zinc in Combating Infectious Diseases

Research suggests zinc may play a role in combating various infectious diseases, including:

  • Diarrhoea: Studies indicate zinc supplementation can shorten the duration of diarrhea, particularly in children residing in regions with high rates of zinc deficiency .
  • Respiratory infections: Zinc may offer potential benefits in reducing the duration and severity of the common cold, although the exact mechanisms remain under investigation .

Ongoing Research on Zinc

Research on the diverse applications of zinc continues to evolve. Current research areas of interest include:

  • Zinc in neurological health: Investigating the potential role of zinc in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • Zinc in diabetes management: Exploring the potential benefits of zinc in regulating blood sugar and improving insulin sensitivity.
  • Zinc in cancer therapy: Examining the potential for zinc-based compounds in cancer treatment strategies.

Zinc is a chemical element with the symbol Zn and atomic number 30. It is a bluish-white metal that is moderately strong, ductile, and somewhat brittle at room temperature. Zinc has a shiny appearance when oxidation is removed and is classified as a transition metal in group 12 of the periodic table. It exhibits a unique combination of properties, including resistance to corrosion, which makes it valuable in various applications. The most common source of zinc is the mineral sphalerite (zinc sulfide), and it is primarily extracted through processes such as froth flotation and electrolysis of zinc sulfate solutions .

Zinc plays a critical role in various biological processes:

  • Enzyme function: Zinc acts as a cofactor for over 300 enzymes involved in metabolism, gene expression, and cell division [].
  • Immune function: Zinc is crucial for the development and function of immune cells, aiding in wound healing and defense against infections [].
  • Insulin signaling: Zinc is necessary for proper insulin storage and release, impacting blood sugar control [].

Zinc is known for its reactivity, particularly in forming compounds in the +2 oxidation state. It reacts with acids, bases, and non-metals:

  • Reaction with Acids: Zinc reacts with strong acids like hydrochloric acid to produce hydrogen gas and zinc chloride:
    Zn+2HClZnCl2+H2\text{Zn}+2\text{HCl}\rightarrow \text{ZnCl}_2+\text{H}_2
  • Reaction with Halogens: Zinc reacts with halogens to form zinc halides. For example, when zinc reacts with chlorine gas, zinc chloride is formed:
    Zn+Cl2ZnCl2\text{Zn}+\text{Cl}_2\rightarrow \text{ZnCl}_2
  • Reaction with Sulfur: Zinc reacts explosively with sulfur when heated, producing zinc sulfide:
    Zn+SZnS\text{Zn}+\text{S}\rightarrow \text{ZnS}

Zinc also forms complex ions, such as tetrahedral complexes with ammonia and cyanide ions .

Zinc plays a crucial role in biological systems. It is an essential trace element necessary for various physiological functions, including:

  • Enzymatic Reactions: Zinc acts as a cofactor for over 300 enzymes involved in digestion, metabolism, and DNA synthesis.
  • Immune Function: It contributes to immune system health by supporting cell division and function.
  • Wound Healing: Zinc is vital for skin integrity and structure, promoting healing processes.
  • Antioxidant Properties: It helps protect cells from oxidative stress by stabilizing cellular membranes.

Deficiency in zinc can lead to various health issues, including impaired immune response, delayed wound healing, and growth retardation in children .

Zinc can be synthesized through several methods:

  • Electrolysis: This method involves the electrolysis of aqueous zinc sulfate to obtain pure zinc metal.
  • Thermal Reduction: Zinc ores like sphalerite are roasted to produce zinc oxide, which can then be reduced using carbon:
    ZnO+CZn+CO\text{ZnO}+\text{C}\rightarrow \text{Zn}+\text{CO}
  • Hydrometallurgical Processes: These involve leaching zinc from ores using acidic solutions followed by precipitation or solvent extraction .

Zinc has a wide range of applications across various industries:

  • Galvanization: Coating iron or steel to prevent rusting.
  • Alloys: Used to produce brass (copper-zinc alloy) and bronze (copper-tin alloy).
  • Batteries: Employed in dry cell batteries as an anode material.
  • Pharmaceuticals: Incorporated into ointments for skin healing and as dietary supplements.
  • Cosmetics: Used in sunscreens and other cosmetic products due to its UV-blocking properties .

Research has shown that zinc interacts with various biological systems and compounds:

  • Protein Interactions: Zinc ions are crucial for the structural stability of many proteins, including those involved in gene regulation (e.g., zinc finger proteins).
  • Drug Interactions: Zinc can influence the efficacy of certain medications by affecting their absorption or metabolism.
  • Nutritional Studies: Studies indicate that adequate zinc intake is essential for optimal health outcomes, particularly in populations at risk of deficiency .

Zinc shares similarities with other elements in group 12 of the periodic table but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

CompoundSymbolUnique Features
MagnesiumMgLighter than zinc; primarily found in the +2 oxidation state; essential for enzymatic functions.
CadmiumCdHeavier than zinc; toxic at higher concentrations; used in batteries and coatings.
MercuryHgLiquid at room temperature; highly toxic; used in thermometers and barometers.

Zinc's unique combination of low melting point, resistance to corrosion, and essential biological role sets it apart from these similar compounds .

Physical Description

Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals.
Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals.
Pellets or Large Crystals, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Pellets or Large Crystals
Gray powder; [CAMEO]
GREY-TO-BLUE POWDER.

Color/Form

Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable
Brittle at ordinary temperatures

Exact Mass

63.929142 g/mol

Monoisotopic Mass

63.929142 g/mol

Boiling Point

907 °C

Heavy Atom Count

1

Density

7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C
7.1 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of /zinc oxide/.

Melting Point

787 °F
419.53 °C
419 °C

UNII

J41CSQ7QDS

GHS Hazard Statements

H250: Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Zinc can be used for the treatment and prevention of zinc deficiency/its consequences, including stunted growth and acute diarrhea in children, and slowed wound healing. It is also utilized for boosting the immune system, treating the common cold and recurrent ear infections, as well as preventing lower respiratory tract infections.

Livertox Summary

Zinc is an essential mineral and heavy metal that is included in most over-the-counter multivitamin and mineral supplements, and is used therapeutically in higher doses because of its ability to block copper absorption as maintenance therapy of Wilson disease. Zinc has not been associated with worsening of serum enzyme elevations during therapy or with clinically apparent liver injury.

Drug Classes

Trace Elements and Metals; Chelating Agents

Pharmacology

Zinc is involved in various aspects of cellular metabolism. It has been estimated that approximately 10% of human proteins may bind zinc, in addition to hundreds of proteins that transport and traffic zinc. It is required for the catalytic activity of more than 200 enzymes, and it plays a role in immune function wound healing, protein synthesis, DNA synthesis, and cell division. Zinc is an essential element for a proper sense of taste and smell and supports normal growth and development during pregnancy, childhood, and adolescence. It is thought to have antioxidant properties, which may be protective against accelerated aging and helps to speed up the healing process after an injury; however, studies differ as to its effectiveness. Zinc ions are effective antimicrobial agents even if administered in low concentrations [L2211]. Studies on oral zinc for specific conditions shows the following evidence in various conditions [L2095]: **Colds:** Evidence suggests that if zinc lozenges or syrup are taken within 24 hours after cold symptoms start, the supplement may shorten the length of colds. The use intranasal zinc has been associated with the loss of the sense of smell, in some cases long-term or permanently [L2095]. **Wound healing:** Patients with skin ulcers and decreased levels of zinc may benefit from oral zinc supplements [L2095]. **Diahrrea**: Oral zinc supplements can reduce the symptoms of diarrhea in children with low levels of zinc, especially in cases of malnutrition [L2095].
Zinc is an element with atomic symbol Zn, atomic number 30, and atomic weight 65.39.

MeSH Pharmacological Classification

Trace Elements

ATC Code

A16AX05

Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels.

Vapor Pressure

1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C)

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin.
Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%
Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%
Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%
For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page.

Other CAS

7440-66-6
15176-26-8
19229-95-9

Absorption Distribution and Excretion

Zinc is absorbed in the small intestine by a carrier-mediated mechanism. Under regular physiologic conditions, transport processes of uptake do not saturate. The exact amount of zinc absorbed is difficult to determine because zinc is secreted into the gut. Zinc administered in aqueous solutions to fasting subjects is absorbed quite efficiently (at a rate of 60-70%), however, absorption from solid diets is less efficient and varies greatly, dependent on zinc content and diet composition. Generally, 33% is considered to be the average zinc absorption in humans. More recent studies have determined different absorption rates for various populations based on their type of diet and phytate to zinc molar ratio. Zinc absorption is concentration dependent and increases linearly with dietary zinc up to a maximum rate. Additionally zinc status may influence zinc absorption. Zinc-deprived humans absorb this element with increased efficiency, whereas humans on a high-zinc diet show a reduced efficiency of absorption.
The excretion of zinc through gastrointestinal tract accounts for approximately one-half of all zinc eliminated from the body. Considerable amounts of zinc are secreted through both biliary and intestinal secretions, however most is reabsorbed. This is an important process in the regulation of zinc balance. Other routes of zinc excretion include both urine and surface losses (sloughed skin, hair, sweat). Zinc has been shown to induce intestinal metallothionein, which combines zinc and copper in the intestine and prevents their serosal surface transfer. Intestinal cells are sloughed with approximately a 6-day turnover, and the metallothionein-bound copper and zinc are lost in the stool and are thus not absorbed. Measurements in humans of endogenous intestinal zinc have primarily been made as fecal excretion; this suggests that the amounts excreted are responsive to zinc intake, absorbed zinc and physiologic need. In one study, elimination kinetics in rats showed that a small amount of ZnO nanoparticles was excreted via the urine, however, most of the nanoparticles were excreted via the feces.
A pharmacokinetic study was done in rats to determine the distribution and other metabolic indexes of zinc in two particle sizes. It was found that zinc particles were mainly distributed to organs including the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender.
In one study of healthy patients, the clearance of zinc was found to be 0.63 ± 0.39 μg/min.
In mice injected SC with finely dispersed zinc (Zn) powder (particle size 0.05-0.1 mu) increased amounts of Zn were found in the liver.

Metabolism Metabolites

Zinc is released from food as free ions during its digestion. These freed ions may then combine with endogenously secreted ligands before their transport into the enterocytes in the duodenum and jejunum.. Selected transport proteins may facilitate the passage of zinc across the cell membrane into the hepatic circulation. With high intake, zinc may also be absorbed through a passive paracellular route. The portal system carries absorbed zinc directly into the hepatic circulation, and then it is released into systemic circulation for delivery to various tissues. Although, serum zinc represents only 0.1% of the whole body zinc, the circulating zinc turns over rapidly to meet tissue needs.
Zinc enters the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP and metallothioneins. Zinc is widely distributed in tissues and tissues fluids, and concentrated in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. Zinc binds to carbonic anhydrase in erythrocytes, and to albumin, α2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)

Wikipedia

Zinc
Merrillite

Drug Warnings

Seven hospital patients undergoing intravenous feeding with fluid containing elemental zinc at a concentration of 227 ug/100 mL were inadvertently given fluid containing 10 times that amount (2270 ug/100 mL) for 26 to 60 days. Mortality was high (5/7). While the clinical manifestation of the zinc overdose was hyperamylasaemia (unaccompanied by clinical signs of pancreatitis), the authors concluded that all deaths had resulted from septic complications already present before the appearance of this symptom.

Biological Half Life

The half-life of zinc in humans is approximately 280 days.

Use Classification

Chemical Classes -> Inorganic substances
Food Contaminant -> METALS; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Zinc ore is mined using both underground mining and open pit mining. The mined zinc ores are too low in zinc content for direct reduction to refined metal; thus, they are first concentrated. Production of concentrates requires crushing and grinding followed by gravity or magnetic methods of separation or flotation. These processes may be combined, depending on the complexity of the ore. A caustic-leach process is used to decrease the extent of metal loss during the concentration process. In this process, the metal is leached by caustic soda, the resulting electrolyte is purified with zinc dust and lime, and the zinc is electrodeposited. The crude zinc may be dissolved in sulfuric acid and purified by electrodeposition.
Concentration of zinc ore, roasting the concentrate, followed by thermal smelting (reduction with carbon), or followed by leaching of the roasted concentrate to extract soluble zinc, purification, and electrolytic refining.
The hydrometallurgical or electrolytical process where the zinc oxide is leached from the roasted or calcined material with sulfuric acid to form zinc sulfate solution which is electrolyzed in cells to deposit zinc on cathodes.
Two processes are used to produce metallic zinc from the ore concentrates that are not subjected to caustic soda leaching. In one process, the ore concentrate containing zinc sulfide is roasted in the presence of air to produce zinc oxide, which is combined with coke or coal and retorted to approximately 1,100 °C to produce metallic zinc. In the other process, the roasted zinc oxide is leached with sulfuric acid, and the solution is electrolyzed to produce zinc of >99.9% purity.

General Manufacturing Information

Machinery Manufacturing
Paper Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Services
Other (requires additional information)
Fabricated Metal Product Manufacturing
Primary Metal Manufacturing
Construction
Rubber Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Zinc: ACTIVE
The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere. Ordinary zinc is too brittle to roll at ordinary temperatures, but becomes ductile at elevated temperatures; brittleness is thought to be assoc with impurities such as tin.
The principal zinc ore is in the form of sulfides, such as sphalerite and wurtzite (cubic and hexagonal ZnS) and willemite (Zn2SiO4). To obtain metallic zinc, the zinc ores which are relatively low in zinc content are concentrated. Zinc smelting is gradually being replaced by the electrolytic processes. During smelting there are often large emissions of zinc, and other heavy metals contained in the zinc ore such as lead and cadmium, into the air.

Analytic Laboratory Methods

Atomic absorption spectrometry (AAS) is most often used for the determination of zinc in the workplace atmosphere. In the method described by NIOSH Method 7030 air samples are collected on 0.8-mm cellulose ester membrane filters at an airflow rate of 1 to 3 L/min. The filters are mineralized with concn HNO3 and the final solutions in 1% HNO3 are analyzed using flame AAS at 213.9 nm. The estimated limit of quantitation (LOD) is 3 ug per sample.
Atmospheric aerosols are collected on cellulose filters and after digestion can be determined by means of anodic stripping voltametry. Sample detection limit was 13.7 ug/L. Water and wastewater samples are digested with HNO3, mineralized in muffle furnace, or extracted with ammonium tetramethylene dithiocarbamate (APDC)/methyl isobutyl ketone (MIBK). The final solution can be analyzed by means of flame atomic absorption spectrometry (FAAS) (sample detection limit 5 ug/L), AAS, furnace technique (sample detection limit 0.05 ug/L), or flow-injection analysis (FIA) (sample detection limit 3 ug/L). After APDC-MIBK extraction of seawater sample and determination by means of FAAC /(F-actin affinity chromatography)/, the sample detection limit amounted to 0.05 ug/L. Zinc concentration in soil samples was determined after extraction with diethylenetriaminepentaacetate (DTPA) and NH4HCO3-DTPA by means of inductively coupled argon plasma spectroscopy (ICP).
Method: EPA-NERL 200.8; Procedure: inductively coupled plasma/mass spectrometry; Analyte: zinc; Matrix: ground waters, surface waters, and drinking water, and total recoverable elements in these waters as well as wastewaters, sludges, and soils samples; Detection Limit: 1.8 ug/L.
Method: EPA-NERL 200.7; Procedure: inductively coupled plasma/atomic emission spectrometry; Analyte: zinc; Matrix: water, wastewater, and solid wastes; Detection Limit: 2 ug/L.
For more Analytic Laboratory Methods (Complete) data for ZINC, ELEMENTAL (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

Atomic absorption spectrometry (AAS) is a common and simple laboratory technique capable of routine zinc analysis of biological samples including bone, liver, hair, blood, and urine. Graphite furnace AAS (GF-AAS) is more sensitive than flame AAS and has been used to determine very low levels of zinc (detection limit, 0.052 umol/L) in human milk ... /and/ semen.
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma/mass spectrometry; Analyte: zinc; Matrix: aquatic biological tissue and aquatic plant material only and is not applicable to bivalve shells, bones, and sediment material contained in bivalves; Detection Limit: 1.2 ug/g.
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma/atomic emission spectrometry; Analyte: zinc; Matrix: aquatic biological tissue and aquatic plant material only and is not applicable to bivalve shells, bones, and sediment material contained in bivalves; Detection Limit: not provided.
Method: NOAA-NST 151.1; Procedure: flame atomic absorption; Analyte: zinc; Matrix: marine animal tissue; Detection Limit: 1.2 ug/g.
For more Clinical Laboratory Methods (Complete) data for ZINC, ELEMENTAL (9 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separated from acids, bases oxidants. Dry. /Zinc powder/
Finely divided ... zinc compounds, can be fire and explosion hazard if stored in damp places, sources of spontaneous combustion. /Zinc cmpd/
Store the metal dry, and keep residues thoroughly wet until disposal. Hydrogen is evolved, especially under acid and alkaline conditions.

Stability Shelf Life

Stable in dry air; becomes covered with white coating of basic carbonate on exposure to moist air.
Zinc is attacked by carbon dioxide & sulfur dioxide resulting chiefly in a coating of hydrated basic carbonate of variable composition; hydrogen peroxide may be formed in the process

Dates

Modify: 2023-08-15
Berni Canani R, Buccigrossi V, Passariello A: Mechanisms of action of zinc in acute diarrhea. Curr Opin Gastroenterol. 2011 Jan;27(1):8-12. doi: 10.1097/MOG.0b013e32833fd48a. [PMID:20856116]
Fukunaka A, Fujitani Y: Role of Zinc Homeostasis in the Pathogenesis of Diabetes and Obesity. Int J Mol Sci. 2018 Feb 6;19(2). pii: ijms19020476. doi: 10.3390/ijms19020476. [PMID:29415457]
Prasad AS: Zinc in human health: effect of zinc on immune cells. Mol Med. 2008 May-Jun;14(5-6):353-7. doi: 10.2119/2008-00033.Prasad. [PMID:18385818]
Dardenne M: Zinc and immune function. Eur J Clin Nutr. 2002 Aug;56 Suppl 3:S20-3. doi: 10.1038/sj.ejcn.1601479. [PMID:12142956]
Lansdown AB, Mirastschijski U, Stubbs N, Scanlon E, Agren MS: Zinc in wound healing: theoretical, experimental, and clinical aspects. Wound Repair Regen. 2007 Jan-Feb;15(1):2-16. doi: 10.1111/j.1524-475X.2006.00179.x. [PMID:17244314]
Prakash A, Bharti K, Majeed AB: Zinc: indications in brain disorders. Fundam Clin Pharmacol. 2015 Apr;29(2):131-49. doi: 10.1111/fcp.12110. Epub 2015 Mar 12. [PMID:25659970]
Baek M, Chung HE, Yu J, Lee JA, Kim TH, Oh JM, Lee WJ, Paek SM, Lee JK, Jeong J, Choy JH, Choi SJ: Pharmacokinetics, tissue distribution, and excretion of zinc oxide nanoparticles. Int J Nanomedicine. 2012;7:3081-97. doi: 10.2147/IJN.S32593. Epub 2012 Jun 26. [PMID:22811602]
McCall KA, Huang C, Fierke CA: Function and mechanism of zinc metalloenzymes. J Nutr. 2000 May;130(5S Suppl):1437S-46S. [PMID:10801957]
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